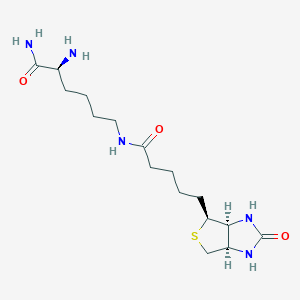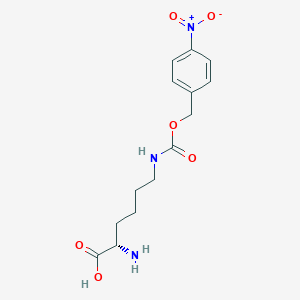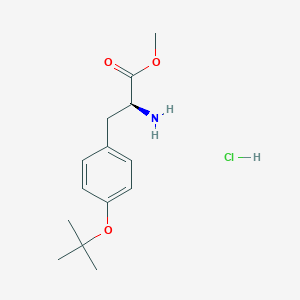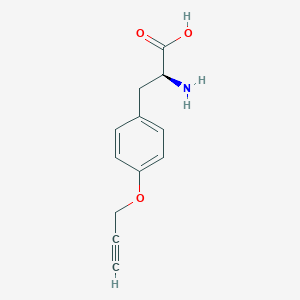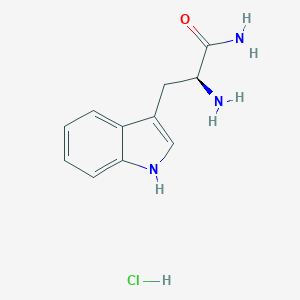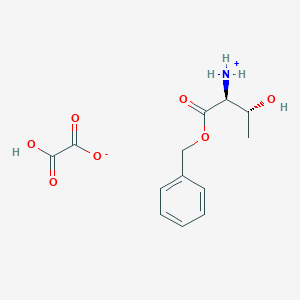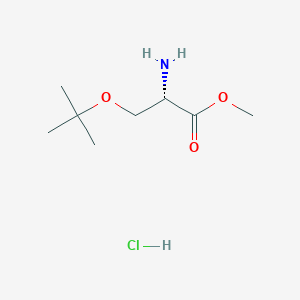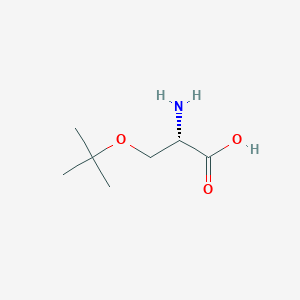
L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride
Übersicht
Beschreibung
L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride is a derivative of glutamic acid. It is a white to off-white solid compound with the molecular formula C10H20ClNO4 and a molecular weight of 253.72 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Wirkmechanismus
Target of Action
H-Glu(OtBu)-OMe.HCl, also known as L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are therefore the specific antibodies and proteins that are intended to be conjugated or degraded .
Mode of Action
As a non-cleavable ADC linker, H-Glu(OtBu)-OMe.HCl connects an antibody to a cytotoxic drug . This allows the antibody to direct the drug to a specific target cell, thereby reducing the impact on non-target cells . As a PROTAC linker, it connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This enables the degradation of the target protein via the intracellular ubiquitin-proteasome system .
Biochemical Pathways
The biochemical pathways affected by H-Glu(OtBu)-OMe.HCl are dependent on the specific antibodies or proteins targeted by the ADCs or PROTACs it helps to form . By directing cytotoxic drugs to specific cells or causing the degradation of specific proteins, it can influence a variety of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of H-Glu(OtBu)-OMeAs a component of adcs or protacs, its pharmacokinetics would be largely determined by the properties of the conjugated antibody or protein and the characteristics of the cytotoxic drug or ligase ligand .
Result of Action
The molecular and cellular effects of H-Glu(OtBu)-OMe.HCl’s action are primarily the result of the cytotoxic action of the ADCs or the protein degradation caused by the PROTACs it forms . These effects can include the death of target cells in the case of ADCs, or the alteration of cellular functions due to the degradation of specific proteins in the case of PROTACs .
Action Environment
The action, efficacy, and stability of H-Glu(OtBu)-OMe.HCl are influenced by various environmental factors. These can include the physiological conditions within the body, such as pH and temperature, as well as the presence of other molecules that can interact with the ADCs or PROTACs
Biochemische Analyse
Biochemical Properties
H-Glu(OtBu)-OMe.HCl is known to influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage
Molecular Mechanism
The molecular mechanism of action of H-Glu(OtBu)-OMeIt is known to influence the secretion of anabolic hormones and prevent exercise-induced muscle damage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride involves the esterification of L-glutamic acid with tert-butyl alcohol and methanol in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, with the temperature maintained at around 0-10°C to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization and filtration .
Analyse Chemischer Reaktionen
Types of Reactions
L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids and bases.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Studied for its effects on amino acid metabolism and as a potential ergogenic supplement.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialized chemicals and materials
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride
- Triethylamine hydrochloride
- Polyglutamic acid
- L-Fmoc-Aspartic acid alpha-tert-butyl ester
- L-Alanine methyl ester hydrochloride
- Methylparaben
- D-Glucosamine hydrochloride
- tert-Butyl bromoacetate
- Bensulfuron methyl
- Topotecan hydrochloride
- tert-Butyl methacrylate
Uniqueness
This compound is unique due to its specific structure and properties, which make it a valuable compound in peptide synthesis and as an ergogenic supplement. Its ability to influence anabolic hormone secretion and enhance mental performance sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
5-O-tert-butyl 1-O-methyl (2S)-2-aminopentanedioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4.ClH/c1-10(2,3)15-8(12)6-5-7(11)9(13)14-4;/h7H,5-6,11H2,1-4H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFPACFSZQWAQF-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211394 | |
| Record name | 5-tert-Butyl 1-methyl L-glutamate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6234-01-1 | |
| Record name | L-Glutamic acid, 5-(1,1-dimethylethyl) 1-methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6234-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-tert-Butyl 1-methyl L-glutamate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006234011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-tert-Butyl 1-methyl L-glutamate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-tert-butyl 1-methyl L-glutamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


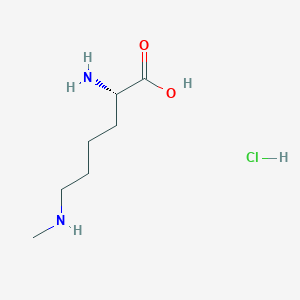
![[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride](/img/structure/B555282.png)
